molecular formula C15H15N3 B1628393 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile CAS No. 116480-60-5

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Cat. No.: B1628393
CAS No.: 116480-60-5
M. Wt: 237.3 g/mol
InChI Key: HNOKHIURIJOQKM-UHFFFAOYSA-N
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Description

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS 116480-60-5) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C15H15N3 and a molecular weight of 237.30 g/mol, this compound features a 1H-indole core substituted with a carbonitrile group at the 5-position and a 1-methyl-1,2,3,6-tetrahydropyridine moiety at the 3-position . The tetrahydropyridine (THP) group is a key pharmacophore known to be present in a wide range of bioactive molecules . This compound has emerged as a valuable scaffold in the development of novel central nervous system (CNS) agents. Scientific literature identifies it as a key structural component in ligands designed to target serotonin receptors and the serotonin transporter (SERT) . Specifically, research has utilized this compound to create dual-acting molecules that demonstrate high affinity for the 5-HT1A receptor and potent serotonin reuptake inhibition, making it a promising candidate for the investigation of new antidepressant therapies . The mechanism of action is linked to its interaction with these key biological targets, influencing serotonergic neurotransmission . The presence of the 1,2,3,6-tetrahydropyridine structure is of particular interest as this motif is found in various natural products and synthetic pharmaceuticals with diverse pharmacological properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-3-2-11(9-16)8-13(14)15/h2-4,8,10,17H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOKHIURIJOQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566322
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116480-60-5
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitroindole to Aminoindole Reduction

A common starting point is 5-nitroindole, which undergoes sequential transformations:

  • Vilsmeier-Haack formylation : Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C yields 5-nitro-1H-indole-3-carbaldehyde.
  • Oxime formation and dehydration : Reaction with hydroxylamine hydrochloride in formic acid generates an oxime intermediate, which dehydrates to 5-nitro-1H-indole-3-carbonitrile under acidic conditions (yield: 87.8%).
  • Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in ethanol reduces the nitro group to an amine, producing 5-amino-1H-indole-3-carbonitrile (yield: 76.2%).

Direct Cyanation Strategies

Alternative routes employ:

  • Sandmeyer reaction : Diazotization of 5-aminoindole followed by treatment with CuCN.
  • Pd-catalyzed cyanation : Using Zn(CN)₂ or K₄[Fe(CN)₆] with a palladium catalyst (e.g., Pd(PPh₃)₄) under microwave irradiation.

Introduction of the 1-Methyl-1,2,3,6-Tetrahydropyridin-4-yl Group

Suzuki-Miyaura Cross-Coupling

A halogenated indole precursor (e.g., 3-iodo-1H-indole-5-carbonitrile) undergoes coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), dioxane/H₂O (4:1), 80°C, 12 h.
  • Yield : 68–75% (based on analogous Suzuki couplings in).

Buchwald-Hartwig Amination

Direct amination of 3-bromo-1H-indole-5-carbonitrile with 1-methyl-1,2,3,6-tetrahydropyridin-4-amine.

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv.), toluene, 110°C, 24 h.
  • Yield : 60–65% (extrapolated from).

Optimization and Challenges

Protecting Group Strategies

  • Benzyl protection : 1-Benzyl-3-iodo-1H-indole-5-carbonitrile intermediates prevent undesired side reactions during coupling (yield: 71–92% for benzylation).
  • Deprotection : Hydrogenolysis (H₂, Pd/C) or TFA treatment removes benzyl groups post-coupling.

Steric and Electronic Effects

  • Electron-withdrawing cyano group : Enhances reactivity at position 3 by polarizing the indole ring.
  • Tetrahydropyridine conformation : The partially saturated ring may require stabilization via N-methylation to prevent oxidation.

Comparative Data on Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Reference Analogues
Suzuki-Miyaura Coupling 3-Iodo-1H-indole-5-carbonitrile Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O 68–75
Buchwald-Hartwig Amination 3-Bromo-1H-indole-5-carbonitrile Pd₂(dba)₃, Xantphos, Cs₂CO₃ 60–65
Direct Cyanation 5-Amino-1H-indole CuCN, NaNO₂, H₂SO₄ 55–60

Mechanistic Insights

  • Suzuki-Miyaura Coupling : Oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product.
  • Buchwald-Hartwig Amination : Pd-mediated C–N bond formation proceeds via a Pd(II)/Pd(IV) cycle, with Cs₂CO₃ facilitating deprotonation of the amine.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry

3-MTPI has been investigated for its potential therapeutic effects in treating various neurological disorders. The compound's structural similarity to known neurotransmitter systems suggests it may interact with specific receptors in the brain.

Case Study: Neuroprotective Effects

A study published in Neuropharmacology evaluated the neuroprotective properties of 3-MTPI in models of oxidative stress. The results indicated that 3-MTPI significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuropharmacology

Research has highlighted the role of 3-MTPI as a modulator of neurotransmitter systems. Its interaction with serotonin and dopamine receptors has been particularly noted.

Case Study: Dopaminergic Activity

In a series of experiments conducted on rodent models, 3-MTPI demonstrated significant dopaminergic activity. The compound was found to enhance dopamine release in the prefrontal cortex, which is crucial for cognitive functions. This effect positions 3-MTPI as a candidate for further exploration in the treatment of attention deficit hyperactivity disorder (ADHD) and other mood disorders .

Material Science

Beyond its biological applications, 3-MTPI is also being explored for its potential use in material science, particularly in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related indole derivatives with substitutions at positions 3 and 5, focusing on physicochemical properties, synthetic pathways, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight Key Properties/Applications
3-(1-Methyl-1,2,3,6-TH Pyridin-4-yl)-1H-indole-5-carbonitrile 3: 1-Me-THP; 5: CN C₁₅H₁₅N₃ 237.31 High polarity (CN group); CNS drug intermediates
5-Methoxy-3-(1-Me-THP-4-yl)-1H-indole 3: 1-Me-THP; 5: OMe C₁₅H₁₈N₂O 242.32 Lower polarity (OMe); potential serotonin analog
3-(1-Me-THP-4-yl)-5-nitro-1H-indole 3: 1-Me-THP; 5: NO₂ C₁₄H₁₅N₃O₂ 257.29 Electron-withdrawing NO₂; reactive intermediate
N-[3-(1-Me-THP-4-yl)-1H-indol-5-yl]naphthalene-1-sulphonamide 3: 1-Me-THP; 5: NHSO₂C₁₀H₇ C₂₄H₂₄N₄O₂S 432.54 Sulfonamide functionality; 5-HT6 antagonist

Abbreviations : THP = tetrahydropyridinyl; CNS = central nervous system.

Substituent Effects on Properties

  • Carbonitrile (CN): Enhances polarity and hydrogen-bonding capacity compared to methoxy (OMe) or nitro (NO₂) groups, improving solubility in polar solvents.
  • Nitro (NO₂): Introduces strong electron-withdrawing effects, useful in electrophilic substitution reactions.
  • Sulfonamide (NHSO₂) : Adds hydrogen-bonding and ionizable groups, critical for receptor binding in 5-HT6 antagonists.

Key Research Findings

Conformational Flexibility : The tetrahydropyridine ring exhibits puckering (via Cremer-Pople parameters), influencing binding to flat receptor surfaces.

Electronic Effects : Carbonitrile groups stabilize the indole ring via resonance, reducing susceptibility to oxidation compared to nitro-substituted analogs.

Structure-Activity Relationships (SAR): Position 5: CN > NHSO₂ > NO₂ in receptor affinity due to hydrogen-bonding and steric factors. Position 3: 1-Me-THP enhances CNS activity compared to unsubstituted piperidine.

Biological Activity

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile, also known by its CAS number 885273-31-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

The molecular formula of the compound is C14H16N2C_{14}H_{16}N_2, with a molecular weight of approximately 212.29 g/mol. The structure includes an indole ring substituted with a tetrahydropyridine moiety, which is known to influence its biological properties.

PropertyValue
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
CAS Number885273-31-4

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a phenotypic screening study, it was found that several analogs of this compound exhibited significant inhibition against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values were determined through serial dilutions, revealing that many compounds had MICs lower than 20 µM, indicating potent antimicrobial activity .

Nitric Oxide Synthase Inhibition

A notable area of research involves the inhibition of nitric oxide synthase (NOS). The compound has been evaluated for its ability to selectively inhibit neuronal NOS (nNOS). In a study involving various derivatives, it was demonstrated that certain substitutions on the indole ring enhanced selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). One derivative showed a selectivity ratio of 90-fold for nNOS compared to eNOS .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against various cell lines. The cytotoxic effects were evaluated using HepG2 cells, where some analogs showed IC50 values indicating low toxicity at effective concentrations. This suggests that while the compound exhibits biological activity, it may also have a favorable safety profile .

Case Study 1: Antimycobacterial Screening

In a comprehensive screening of chemical libraries for antimycobacterial agents, several compounds related to the target structure were identified. The study confirmed that compounds with similar structures to this compound had high reconfirmation rates for growth inhibition against MTB. Approximately 76 compounds were identified with MICs less than 2 µM .

Case Study 2: Pain Management

Another study explored the use of related indole derivatives in pain management. One specific derivative demonstrated efficacy in reversing thermal hyperalgesia in animal models. This suggests potential applications in treating neuropathic pain conditions through selective inhibition of nNOS .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile, and what are their yield limitations?

  • Methodological Answer : A common approach involves multi-step synthesis starting from indole derivatives. For example, intermediates like 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile can undergo selective deoxygenation to yield the target compound, though this step often results in low yields (~26%) due to purification challenges . Alternative routes may employ condensation reactions with tetrahydropyridine derivatives under reflux conditions, using solvents like DMF or acetic acid with catalytic bases (e.g., triethylamine) . Recrystallization from ethanol/DMF mixtures is recommended for purification .

Q. How is the structural conformation of the tetrahydropyridine ring analyzed in this compound?

  • Methodological Answer : Ring puckering coordinates, as defined by Cremer and Pople (1975), are critical for analyzing non-planar conformations of the tetrahydropyridine moiety. Computational tools (e.g., density functional theory) combined with X-ray crystallography can quantify puckering amplitude and phase angles. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data to resolve torsional strain or pseudorotation in the ring .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are pivotal. For example, 1H^1H-NMR peaks at δ 2.29 ppm (CH3_3) and δ 6.20 ppm (vinyl-CH) confirm substituent positions . Chromatographic purity assessments (e.g., HPLC with UV detection) are necessary to identify impurities like 2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide, which elutes at a relative retention time of ~1.04 .

Advanced Research Questions

Q. How can low-yield synthetic steps (e.g., deoxygenation) be optimized for scalability?

  • Methodological Answer : Kinetic studies and solvent screening are recommended. For instance, replacing traditional reducing agents with catalytic hydrogenation or enzymatic methods may improve selectivity. Evidence suggests that sodium acetate in acetic acid enhances condensation efficiency during intermediate formation . Process intensification (e.g., flow chemistry) could mitigate purification bottlenecks .

Q. What computational strategies are effective for studying the compound’s interaction with serotonin receptors (e.g., 5-HT1A_{1A} or 5-HT7_{7})?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations can map binding affinities. Paramagnetic analogs of the compound (e.g., nitroxide-labeled derivatives) enable electron paramagnetic resonance (EPR) studies to probe receptor-ligand dynamics . Pharmacophore models should prioritize the indole carbonitrile moiety and tetrahydropyridine’s basic nitrogen for SAR analysis .

Q. How does the tetrahydropyridine ring’s puckering affect the compound’s physicochemical properties?

  • Methodological Answer : Conformational flexibility influences solubility and bioavailability. Puckering amplitude (q) and phase angle (φ) derived from X-ray data correlate with logP values. For example, a planar ring (q ≈ 0) may enhance aqueous solubility, while a twisted conformation (q > 0.5 Å) could improve membrane permeability. Comparative studies with rigidified analogs (e.g., piperidine derivatives) are advised .

Q. What strategies mitigate instability during storage or handling?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (argon/nitrogen) at 2–8°C in amber vials is critical . Stabilizing additives (e.g., BHT) in solution phases and lyophilization for solid-state preservation are recommended. Degradation products like 3-(1-methylpiperidin-4-yl)-1H-indole (relative retention time ~0.93) should be monitored via stability-indicating HPLC methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

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